1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
Description
The compound 1-(4-chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 4-chlorophenyl group at position 1. The piperidine ring at position 4 is functionalized with a 1,3,4-oxadiazole moiety bearing a furan-2-yl substituent, connected via a carbonyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c23-16-3-5-17(6-4-16)27-13-15(12-19(27)28)22(29)26-9-7-14(8-10-26)20-24-25-21(31-20)18-2-1-11-30-18/h1-6,11,14-15H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZYUZKAJLNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a complex heterocyclic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O₃
- Molecular Weight : 319.74 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. In a study conducted by Iqbal et al. (2020), derivatives of 1,3,4-oxadiazole demonstrated moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The compound's structure suggests that it may possess similar properties due to the presence of the oxadiazole ring.
Anticancer Potential
Heterocyclic compounds like the one have been evaluated for their anticancer activities. A review highlighted that compounds with oxadiazole and related structures showed promising results against several human cancer cell lines . The mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For instance, derivatives containing the piperidine structure have been found to act as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease . Additionally, some studies report strong inhibitory action against urease, an enzyme linked to kidney stones and gastric ulcers.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes, disrupting their normal function.
- Binding Affinity : Studies involving bovine serum albumin (BSA) binding indicate that these compounds can effectively bind to serum proteins, enhancing their bioavailability .
- Cellular Uptake : The presence of furan and oxadiazole rings may facilitate cellular uptake through passive diffusion or specific transport mechanisms.
Case Study 1: Anticancer Screening
In a notable study involving a series of oxadiazole derivatives, compounds similar to the one were screened against the National Cancer Institute's 60 human cancer cell lines panel. The results indicated growth inhibition (GI50) values ranging from 0.20–2.58 μM for some derivatives, showcasing their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several synthesized derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited significant activity, with IC50 values suggesting effective concentration levels for therapeutic use .
Data Summary
Comparison with Similar Compounds
Core Modifications: Pyrrolidinone Derivatives
- 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ():
Replaces the furan-oxadiazole-piperidine motif with a cyclopropyl-oxadiazole group. The 3-chloro-4-fluorophenyl substituent enhances halogen bonding but reduces solubility compared to the 4-chlorophenyl group in the target compound. Molecular weight: 340.75 g/mol (estimated) . - 1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (): Substitutes the oxadiazole-piperidine moiety with a benzimidazole-ethylphenoxy group. Molecular weight: 491.95 g/mol .
Oxadiazole-Piperidine Variants
- 1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one (L703-0205, ):
Features a 4-methylphenyl substituent on the oxadiazole ring, increasing steric bulk and hydrophobicity (clogP ~3.8 vs. ~3.2 for the target compound). Molecular weight: 464.95 g/mol . - 1-(3-Chlorophenyl)-4-{4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one (L703-0374, ):
Differs in the methylphenyl substitution position (meta vs. para), slightly altering dipole moments and π-stacking efficiency. Molecular weight: 464.95 g/mol .
Pyrazole and Pyridine Derivatives
- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one ():
Replaces oxadiazole with a pyrazole ring, introducing dual halogen (Cl, F) substitution. Demonstrates antimicrobial activity (MIC: 8–16 µg/mL against S. aureus), attributed to fluorine’s electronegativity enhancing target binding. Molecular weight: 427.86 g/mol . - 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): Pyridine-based analogues show higher melting points (268–287°C) due to rigid aromatic stacking, contrasting with the target compound’s likely lower melting point (~150–200°C, estimated) .
Key Findings and Trends
Substituent Position Matters : Para-substituted chlorophenyl groups (target compound) optimize steric compatibility with hydrophobic enzyme pockets compared to meta-substituted variants (L703-0374) .
Halogen Effects : Fluorine substitution () enhances electronegativity and binding affinity but may reduce metabolic stability due to oxidative susceptibility.
Synthetic Accessibility : The target compound’s furan-oxadiazole-piperidine motif requires multi-step synthesis, whereas pyridine derivatives () are synthesized more efficiently (67–81% yields) .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one?
Methodological Answer: The synthesis involves multi-step routes, typically starting with the preparation of key intermediates:
Oxadiazole Formation : Cyclization of a thiosemicarbazide precursor under reflux with reagents like phosphoryl chloride (POCl₃) or iodine to form the 1,3,4-oxadiazole ring .
Piperidine Functionalization : Coupling the oxadiazole-containing piperidine moiety to the pyrrolidin-2-one core via a carbonyl group. Nickel perchlorate (Ni(ClO₄)₂) or DCC (dicyclohexylcarbodiimide) may serve as coupling catalysts in anhydrous solvents like DMF or toluene .
Final Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Yield optimization requires precise temperature control (60–80°C) and inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, the furan-2-yl proton signals appear at δ 6.3–7.2 ppm, while the pyrrolidin-2-one carbonyl resonates at ~175 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) assesses purity (>95% target compound) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the spatial arrangement of the piperidine-pyrrolidinone linkage .
Advanced Research Questions
Q. How does structural modification of the oxadiazole or furan moieties influence biological activity?
Methodological Answer: Comparative studies of structural analogs reveal:
| Structural Variation | Biological Activity Shift | Reference |
|---|---|---|
| Replacement of furan with pyridine | Reduced antimicrobial activity | |
| Chlorophenyl → Fluorophenyl substitution | Enhanced CNS permeability | |
| Oxadiazole → Thiadiazole substitution | Improved anti-inflammatory potency |
Q. Key Insights :
- The electron-withdrawing 4-chlorophenyl group enhances metabolic stability compared to alkyl substituents .
- The furan-2-yl group on oxadiazole improves π-π stacking with enzyme active sites (e.g., COX-2 inhibition) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer: Discrepancies may arise from:
- Isomerism : The compound may exist as rotamers due to restricted rotation around the piperidine-pyrrolidinone bond, leading to varied assay outcomes. Dynamic NMR or computational modeling (DFT) can identify dominant conformers .
- Assay Conditions : Differences in solvent (DMSO vs. saline), pH, or cell lines (HEK293 vs. HeLa) affect bioavailability. Standardize protocols using controls like reference inhibitors .
- Solubility Limitations : Poor aqueous solubility may skew in vitro results. Use co-solvents (e.g., 0.1% Tween-80) or nanoformulation to improve dispersion .
Q. What computational strategies are effective for predicting binding modes with pharmacological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, PDB: 5KIR). The oxadiazole ring shows hydrogen bonding with Arg120/Arg513 residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like LogP, polar surface area, and H-bond acceptors to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
